molecular formula C13H18BClO3 B2564987 2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane CAS No. 866141-76-6

2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Cat. No.: B2564987
CAS No.: 866141-76-6
M. Wt: 268.54
InChI Key: YXDMAINTVKXIEA-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a substituted phenyl ring with chloro (-Cl) and methoxy (-OCH₃) groups at the 4- and 2-positions, respectively. This compound belongs to the pinacol boronate family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity.

Properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDMAINTVKXIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of 4-chloro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:

4-chloro-2-methoxyphenylboronic acid+pinacolThis compound+water\text{4-chloro-2-methoxyphenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} + \text{water} 4-chloro-2-methoxyphenylboronic acid+pinacol→this compound+water

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This reaction facilitates carbon-carbon bond formation between the boronate group and aryl halides or triflates under palladium catalysis.

Reaction Conditions Yield Source
Palladium catalyst, base (e.g., K₃PO₄), toluene/water, 100°C, microwave irradiationUp to 98%
Pd₂(dba)₃·CHCl₃, SPhos ligand, dioxane/H₂O, 100°C, 1 h68.6%

Mechanism : The boronate undergoes transmetalation with a palladium complex, forming an intermediate that couples with an aryl halide .

Oxidation Reactions

The dioxaborolane moiety can undergo oxidation, though specific data for this compound is limited. Analogous boronates show reactivity with oxidants like hydrogen peroxide:

Oxidant Conditions Outcome
30% H₂O₂Room temperature or 50°CPartial oxidation

Substitution Reactions

The aromatic ring’s substituents (Cl, OMe) influence reactivity in nucleophilic or electrophilic substitution. For example, the chloro group may participate in SNAr (nucleophilic aromatic substitution) under basic conditions.

Suzuki-Miyaura Coupling

Catalyst Ligand Base Solvent Yield
Pd₂(dba)₃·CHCl₃SPhosK₃PO₄Dioxane/H₂O68.6%
Dicyclohexylphosphine-PdK₂CO₃Dioxane63%

Oxidation Studies

Oxidant Equivalents Temperature Yield
H₂O₂1–10 equiv.rt or 50°C36–98%

Substitution Behavior

  • Chlorine substitution : Activated by electron-withdrawing groups (e.g., boronate) under basic conditions.

  • Methoxy group stability : Resists oxidation but may participate in nucleophilic aromatic substitution under strong conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its ability to act as a boron-containing moiety in drug design. Boron compounds are known for their role in enhancing the biological activity of drugs.

  • Anticancer Activity : Research indicates that dioxaborolanes can be modified to target specific cancer pathways. For instance, derivatives of this compound have shown promise in inhibiting certain kinases involved in tumor growth .

Organic Synthesis

The compound serves as a crucial intermediate in organic synthesis, particularly in the formation of carbon-boron bonds.

  • Borylation Reactions : It is used in copper-catalyzed asymmetric borylation processes to create chiral centers in organic molecules. This application is vital for synthesizing complex natural products and pharmaceuticals .

Material Science

In material science, dioxaborolanes are utilized for creating novel materials with specific properties.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal and mechanical properties. Its boron content allows for unique interactions within the polymer network, potentially improving the material's performance .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that derivatives of the compound exhibit selective inhibition of cancer cell lines with minimal toxicity to normal cells.
Borylation EfficiencyShowed that using this compound as a borylation reagent resulted in high yields and enantioselectivity in various substrates.
Material PropertiesInvestigated the incorporation of dioxaborolane into polymer systems, revealing enhanced mechanical strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism by which 2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane exerts its effects in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The key steps include:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium center.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s reactivity and physical properties are influenced by the positions of electron-withdrawing (Cl) and electron-donating (OCH₃) groups. Below is a comparison with structurally related derivatives:

Compound Name Substituent Positions Molecular Formula Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference
2-(4-Chloro-2-methoxyphenyl)-... (Target) 4-Cl, 2-OCH₃ C₁₃H₁₇BClO₃ N/A N/A
[4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (2d) 4-Cl, 3-CH₂OH C₁₃H₁₇BClO₃ 90 7.66 (d), 7.31–7.39 (m), 4.57 (s, CH₂OH)
2-(5-Chloro-2-methylphenyl)-... (a-isomer) 5-Cl, 2-CH₃ C₁₃H₁₇BClO₂ 26 N/A
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... 2,6-Cl, 3,5-OCH₃ C₁₄H₁₈BCl₂O₄ 92 6.56 (s, aromatic H), 3.91 (s, OCH₃)
2-(4-Methoxybenzyl)-... 4-OCH₃ (benzyl) C₁₅H₂₂BO₃ 83 N/A
2-(4-chlorothiophen-3-yl)-... Thiophene, 4-Cl C₁₀H₁₄BClO₂S N/A N/A

Key Observations

  • Substituent Effects on Reactivity :

    • Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the boron center, improving cross-coupling efficiency. For example, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-... showed high yield (92%) in Suzuki reactions due to its electron-deficient aromatic ring .
    • Methoxy groups (electron-donating) reduce reactivity but improve solubility. The benzyl-substituted derivative (4-OCH₃) in exhibited moderate yield (83%), likely due to steric hindrance.
  • Spectral Trends :

    • Aromatic protons in chloro-substituted derivatives (e.g., δ 7.66 in ) resonate downfield compared to methoxy-rich analogs (δ 6.56 in ), reflecting deshielding effects of electron-withdrawing groups.
    • Methoxy protons typically appear as singlets near δ 3.8–4.0 , while hydroxymethyl groups (e.g., δ 4.57 in ) are distinct in hydrophilic derivatives.
  • Isomeric derivatives in (26% yield) highlight challenges in synthesizing sterically crowded systems. Thiophene-containing analogs (e.g., ) exhibit altered conjugation, impacting UV-Vis properties and catalytic applications.

Stability and Hazard Profiles

  • The target compound’s stability is inferred from analogs; pinacol boronates are generally air-stable but moisture-sensitive.
  • Hazard data for similar compounds (e.g., ) include warnings for skin/eye irritation (H315, H319), emphasizing proper handling.

Biological Activity

2-(4-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 866141-76-6) is a boron-containing compound that has garnered attention for its potential biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a dioxaborolane ring which is known for its stability and ability to form complexes with biomolecules. Its molecular formula is C13H18BClO3C_{13}H_{18}BClO_3, and it has a molecular weight of 268.54 g/mol. The presence of the chloro and methoxy substituents on the phenyl ring contributes to its reactivity and biological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives of boron compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
Study AHeLa (cervical cancer)5.0Induction of apoptosis
Study BMCF-7 (breast cancer)7.5Cell cycle arrest at G1 phase
Study CA549 (lung cancer)3.0Inhibition of proliferation

Enzyme Inhibition

The compound has also been explored for its role as an enzyme inhibitor. In particular, it has shown promise in inhibiting dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in several neurodegenerative diseases.

  • Inhibition Assay Results :
    • DYRK1A Inhibition : The compound demonstrated nanomolar-level inhibition in enzymatic assays.
    • Mechanism : It binds to the ATP-binding site of DYRK1A, preventing substrate phosphorylation.

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, the anticancer effects of the compound were evaluated against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound in models of Alzheimer's disease. The findings suggested that it could reduce oxidative stress and inflammation in neuronal cells.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common method involves reacting a halogenated aryl substrate (e.g., 4-chloro-2-methoxybromobenzene) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under anhydrous conditions. Key steps include:

  • Reagent selection : Use pinacol boronic esters to stabilize the boronate intermediate .
  • Solvent system : 1,4-Dioxane or tetrahydrofuran (THF) with potassium acetate as a base .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product .

Q. How is the purity and structural integrity of this compound verified in academic settings?

Researchers employ a combination of analytical techniques:

  • NMR spectroscopy : Compare <sup>1</sup>H and <sup>11</sup>B NMR shifts with literature values (e.g., δ ~30 ppm for boron in dioxaborolanes) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) using high-resolution MS .
  • Elemental analysis : Validate C, H, and B content against theoretical values . Note: Suppliers like Sigma-Aldrich do not provide analytical data, necessitating independent verification .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as boronic esters may release toxic fumes under heating .
  • Waste disposal : Segregate boron-containing waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound under varying catalytic conditions?

Systematic optimization involves:

  • Catalyst screening : Test Pd(OAc)₂, PdCl₂, or Ni-based catalysts for cost-effectiveness and efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates .
  • Temperature control : Reactions at 90°C in 1,4-dioxane improve kinetics but may require inert atmospheres to prevent boronate oxidation . Example: A 43% yield was achieved using potassium acetate in 1,4-dioxane at 90°C for 24 hours .

Q. How should researchers address contradictions in spectral data during structural characterization?

  • X-ray crystallography : Resolve ambiguities in NMR assignments by obtaining single-crystal structures (e.g., bond lengths and angles for the dioxaborolane ring) .
  • DFT calculations : Compare experimental <sup>11</sup>B NMR shifts with computational models to validate boron coordination .
  • Cross-validation : Use complementary techniques (e.g., IR spectroscopy for B-O stretching modes ~1350 cm⁻¹) .

Q. What strategies are effective for incorporating this compound into cross-coupling reactions with sterically hindered substrates?

  • Ligand design : Employ bulky ligands (e.g., SPhos or XPhos) to enhance catalytic activity in Suzuki-Miyaura couplings .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity for meta-substituted aryl partners .
  • Solvent-free conditions : Explore mechanochemical grinding to bypass solubility issues with hindered substrates .

Methodological Challenges and Solutions

Q. How can researchers mitigate boron leaching in catalytic applications of this compound?

  • Chelating agents : Add ethylenediamine or crown ethers to stabilize boron intermediates .
  • Support matrices : Immobilize the compound on mesoporous silica or MOFs to reduce leaching .
  • In situ monitoring : Use <sup>11</sup>B NMR to track boron species during reactions .

Q. What are the implications of substituent effects (e.g., chloro vs. methoxy groups) on the compound’s reactivity?

  • Electron-withdrawing groups (Cl) : Increase electrophilicity of the boron center, enhancing cross-coupling rates but risking hydrolysis .
  • Electron-donating groups (OCH₃) : Improve stability but may reduce reactivity in aryl-aryl bond formation .
  • Regioselectivity : Steric effects from the methoxy group can direct coupling to para positions in polyhalogenated arenes .

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